molecular formula C16H14ClNO4S B8430979 4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide

4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide

Cat. No.: B8430979
M. Wt: 351.8 g/mol
InChI Key: FYCYUOGCZUFZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide is an organic compound with a complex structure that combines aromatic and sulfonic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-ethenesulfonic acid phenyl esters
  • 4-Chloro-2-methoxy-benzoyl derivatives
  • Ethenesulfonic acid derivatives

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H14ClNO4S

Molecular Weight

351.8 g/mol

IUPAC Name

4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide

InChI

InChI=1S/C16H14ClNO4S/c1-22-15-11-13(17)7-8-14(15)16(19)18-23(20,21)10-9-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19)

InChI Key

FYCYUOGCZUFZSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-2-methoxybenzoic acid (509 mg, 2.7 mmol) and CDI (443 mg, 2.7 mmol) in dichloromethane (25 ml) was heated to reflux for 30 minutes. After cooling down to room temperature 2-phenyl-ethenesulfonic acid amide (for preparation see example 1-1, steps i) and ii)) (500 mg, 2.7 mmol) and DBU (416 mg, 2.7 mmol) were added and the mixture was stirred at room temperature overnight. After washing twice with 1N HCl (50 ml each) and water (50 ml) the mixture was dried over Na2SO4 and concentrated in vacuo. Preparative HPLC (RP18, methanol-water-gradient) returned the title compound (570 mg, 60% yield) as a white solid.
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416 mg
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60%

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